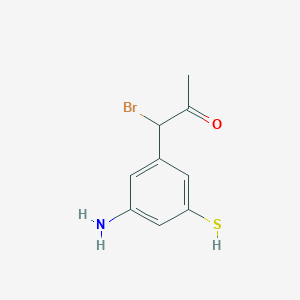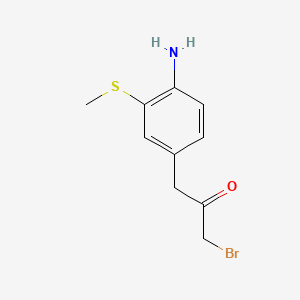
1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-Amino-3-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反応の分析
Types of Reactions: 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
科学的研究の応用
1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and methylthio groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
類似化合物との比較
1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-2-one: Similar structure but with a different position of the bromine atom.
1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one: Chlorine instead of bromine.
1-(4-Amino-3-(methylthio)phenyl)-3-iodopropan-2-one: Iodine instead of bromine.
Uniqueness: 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the amino, methylthio, and bromopropanone groups provides a versatile scaffold for further chemical modifications and applications.
特性
分子式 |
C10H12BrNOS |
|---|---|
分子量 |
274.18 g/mol |
IUPAC名 |
1-(4-amino-3-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-5-7(2-3-9(10)12)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChIキー |
YESRYMUGFGJCPT-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1)CC(=O)CBr)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)




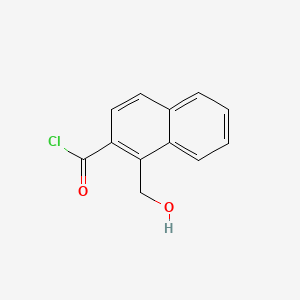
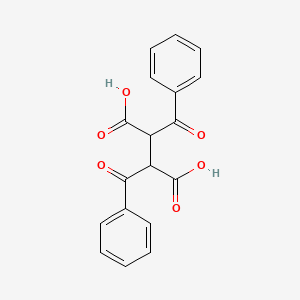

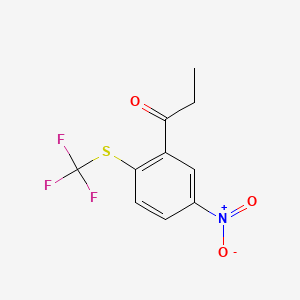
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)

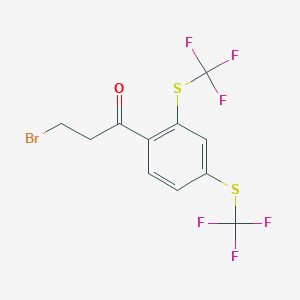
![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
